molecular formula C11H14O3 B12314513 3-Hydroxy-3-(4-methoxyphenyl)butanal

3-Hydroxy-3-(4-methoxyphenyl)butanal

Cat. No.: B12314513
M. Wt: 194.23 g/mol
InChI Key: UPXOXSXEHFFIHY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)butanal is an organic compound with the molecular formula C11H14O3. It is a hydroxy aldehyde, specifically an aldol, which is a product of the aldol reaction. This compound is characterized by the presence of a hydroxy group (-OH) and a methoxyphenyl group (-OCH3) attached to a butanal backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-(4-methoxyphenyl)butanal can be synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde in the presence of a base, such as sodium hydroxide, to form 3-hydroxybutanal. The subsequent reaction with 4-methoxybenzaldehyde under similar conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Hydroxy-3-(4-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols, such as 3-hydroxy-3-(4-methoxyphenyl)butanol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-methoxyphenyl)butanoic acid.

    Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)butanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)butanal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanal: A simpler aldol with similar reactivity but lacking the methoxyphenyl group.

    4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxyphenyl group but differs in the aldehyde structure.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.

Uniqueness

3-Hydroxy-3-(4-methoxyphenyl)butanal is unique due to the presence of both a hydroxy group and a methoxyphenyl group on the butanal backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)butanal

InChI

InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3

InChI Key

UPXOXSXEHFFIHY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C1=CC=C(C=C1)OC)O

Origin of Product

United States

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